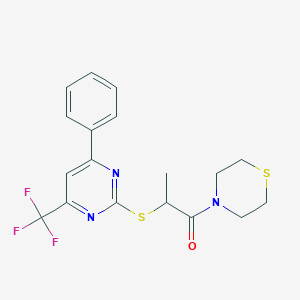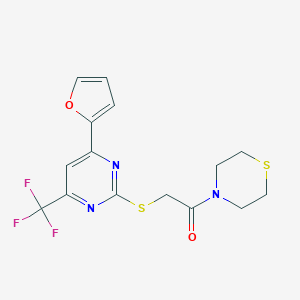
4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl 2-oxo-2-(4-thiomorpholinyl)ethyl sulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl 2-oxo-2-(4-thiomorpholinyl)ethyl sulfide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a trifluoromethyl group, a pyrimidine ring, and a thiomorpholine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl 2-oxo-2-(4-thiomorpholinyl)ethyl sulfide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:
Synthesis of 4-(2-Furyl)-6-(trifluoromethyl)-2-pyrimidinylthiol: This intermediate can be synthesized by reacting 2-furylamine with trifluoroacetic anhydride to form 4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinylamine, which is then treated with thiourea to yield the thiol derivative.
Formation of the Thioacetyl Intermediate: The thiol intermediate is then reacted with acetyl chloride to form the thioacetyl derivative.
Coupling with Thiomorpholine: Finally, the thioacetyl intermediate is coupled with thiomorpholine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce costs.
化学反应分析
Types of Reactions
4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl 2-oxo-2-(4-thiomorpholinyl)ethyl sulfide can undergo various types of chemical reactions, including:
Oxidation: The thiomorpholine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl 2-oxo-2-(4-thiomorpholinyl)ethyl sulfide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with unique properties.
作用机制
The mechanism of action of 4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl 2-oxo-2-(4-thiomorpholinyl)ethyl sulfide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The trifluoromethyl group and pyrimidine ring are likely to play key roles in these interactions, potentially affecting the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
4-(2-Furyl)-6-(trifluoromethyl)-2-pyrimidinylthiol: A key intermediate in the synthesis of the target compound.
4-(2-Furyl)-6-(trifluoromethyl)-2-pyrimidinylamine: Another intermediate with similar structural features.
Thiomorpholine derivatives: Compounds with similar thiomorpholine moieties.
Uniqueness
The uniqueness of 4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl 2-oxo-2-(4-thiomorpholinyl)ethyl sulfide lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.
属性
分子式 |
C15H14F3N3O2S2 |
|---|---|
分子量 |
389.4 g/mol |
IUPAC 名称 |
2-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-1-thiomorpholin-4-ylethanone |
InChI |
InChI=1S/C15H14F3N3O2S2/c16-15(17,18)12-8-10(11-2-1-5-23-11)19-14(20-12)25-9-13(22)21-3-6-24-7-4-21/h1-2,5,8H,3-4,6-7,9H2 |
InChI 键 |
BUIHLFWPHGWMEB-UHFFFAOYSA-N |
SMILES |
C1CSCCN1C(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3 |
规范 SMILES |
C1CSCCN1C(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide](/img/structure/B319699.png)
![N-(tert-butyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B319700.png)
![N-(sec-butyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B319701.png)
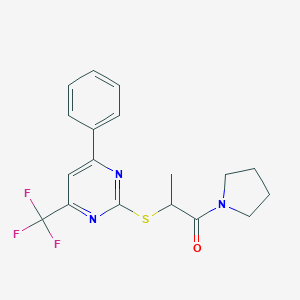
![1-(2-Methylpiperidin-1-yl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propan-1-one](/img/structure/B319706.png)
![1-[4-(4-fluorophenyl)piperazin-1-yl]-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propan-1-one](/img/structure/B319708.png)
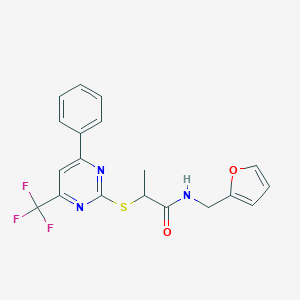
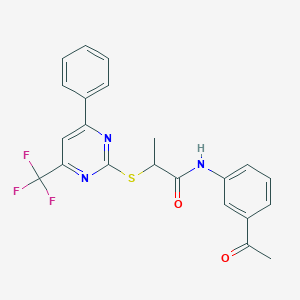
![N-(3,4-dimethoxyphenyl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide](/img/structure/B319712.png)
![N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[4-PHENYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}PROPANAMIDE](/img/structure/B319713.png)
![N-(4-bromophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B319714.png)
![N-(3,4-dichlorobenzyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B319720.png)
![1-(3-Methylpiperidin-1-yl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propan-1-one](/img/structure/B319721.png)
